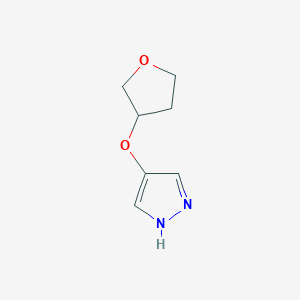![molecular formula C6H9ClF3N B13500475 1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13500475.png)
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trifluoro-3-azabicyclo[410]heptane hydrochloride is a synthetic organic compound with the molecular formula C₆H₉ClF₃N It is a bicyclic amine featuring three fluorine atoms and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents under controlled conditions.
Cyclization: The formation of the bicyclic structure is facilitated through cyclization reactions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The bicyclic structure allows for addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Similar structure but with two fluorine atoms instead of three.
1,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Another variant with different fluorine atom positioning.
Uniqueness
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific arrangement of three fluorine atoms and the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H9ClF3N |
|---|---|
Peso molecular |
187.59 g/mol |
Nombre IUPAC |
1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-5-3-10-2-1-4(5)6(5,8)9;/h4,10H,1-3H2;1H |
Clave InChI |
RCGXWRDIPWXDDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2(C1C2(F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


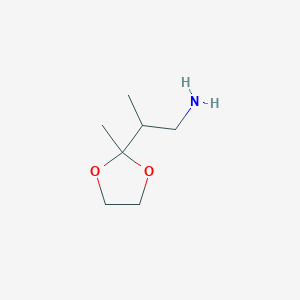
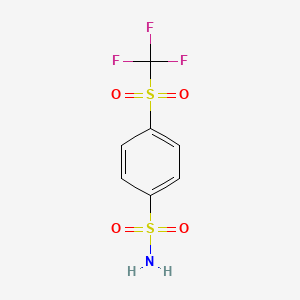
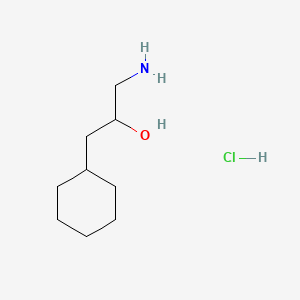

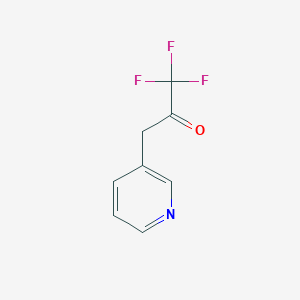
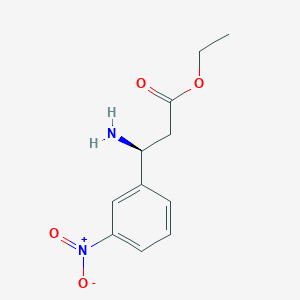

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
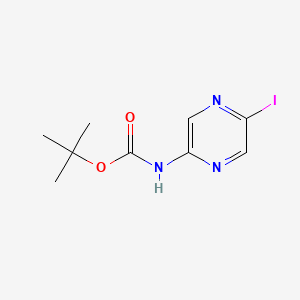
![N-(4-{2-[(4-methyl-3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13500457.png)
